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Compound of Interest |

Compound Name: 2-Methylnonan-1-amine
CAS No.: 44995-93-9
Cat. No.: B3267400
- 7

Introduction: The "Branched Tail" Advantage

2-Methylnonan-1-amine (CAS: 44995-93-9) is a primary aliphatic amine featuring a ten-
carbon skeleton with a specific methyl branch at the C2 position. While linear fatty amines (e.g.,
decylamine) are ubiquitous in early-stage discovery, the introduction of the C2-methyl group in
2-methylnonan-1-amine offers distinct physicochemical advantages that are increasingly
exploited in two high-impact areas: Lipid Nanoparticle (LNP) engineering and Metabolically
Stable Peptidomimetics.

Key Chemical Features
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Feature Structural Attribute Drug Discovery Impact

Methyl group at C2 ( Hinders enzymatic access

Steric Bulk (MAO resistance); disrupts
-position to Nitrogen) lipid crystallization.
High
Lipophilicity (~3.8-4.2); ideal for

Hydrophobic Content )
hydrophobic pocket occupancy

or lipid tail synthesis.

Allows for the synthesis of
o ) enantiopure libraries to probe
Chirality C2 is a stereocenter ] o
stereoselective binding

pockets.

Primary Amine ( Versatile handle for amide

Nucleophilicity coupling, reductive amination,

) or epoxide ring-opening.

Primary Application: Next-Generation lonizable
Lipids (LNPs)

The most critical modern application of 2-methylnonan-1-amine is in the synthesis of ionizable

lipids for mRNA delivery.

The Mechanism: Cone-Shape Geometry

Standard linear lipids (e.g., DLIn-MC3-DMA) form cylindrical packing structures. However,
effective endosomal escape requires lipids that can induce non-bilayer (hexagonal

) phases.

¢ Role of 2-Methylnonan-1-amine: When used as a hydrophobic tail, the C2-methyl branch
acts as a "wedge." This increases the cross-sectional area of the lipid tail relative to its
headgroup.
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e Result: The lipid adopts a "cone shape,” which energetically favors membrane fusion and
destabilization of the endosomal membrane, releasing the mRNA payload into the cytosol.

Protocol A: Synthesis of Branched lonizable Lipids via
Epoxide Opening

This protocol describes the synthesis of a library of ionizable lipids by reacting 2-methylnonan-
1-amine with an ionizable core containing epoxide linkers.

Reagents:

Amine: 2-Methylnonan-1-amine (1.0 equiv per epoxide).

Core: Diepoxide or Triepoxide core (e.g., derived from piperazine or polyamine).

Solvent: Ethanol (EtOH) or Isopropanol (IPA).

Catalyst: None required (autocatalytic) or mild Lewis acid (

Step-by-Step Procedure:

Preparation: In a scintillation vial, dissolve the epoxide-functionalized core (1.0 mmol) in
anhydrous EtOH (5 mL).

o Addition: Add 2-methylnonan-1-amine (2.2 mmol, 1.1 excess per epoxide) dropwise. Note:
The excess ensures complete consumption of the toxic epoxide.

¢ Reaction: Seal the vial and heat to 80°C for 12—16 hours.

o Checkpoint: Monitor reaction progress via TLC (stain with Ninhydrin for amine,

-Anisaldehyde for lipid) or LC-MS.

o Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.

« Purification: Purify via Flash Column Chromatography.
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o Stationary Phase: Silica Gel.
o Mobile Phase: DCM:MeOH:
(90:10:1).

o Target: The product will be a tertiary amine with branched tails.

Secondary Application: Hydrophobic
Pharmacophore Capping

In small molecule inhibitor design, linear alkyl chains often suffer from rapid metabolic oxidation

(

-oxidation or

-oxidation). 2-Methylnonan-1-amine serves as a metabolically robust "cap” for hydrophobic
pockets.

Protocol B: Amide Coupling (Hat-Capping)

Used to attach the branched tail to a carboxylic acid scaffold (e.g., a peptidomimetic core).

Reagents:

Scaffold: Carboxylic acid-containing pharmacophore (1.0 equiv).

Amine: 2-Methylnonan-1-amine (1.1 equiv).

Coupling Agent: HATU (1.2 equiv).

Base: DIPEA (3.0 equiv).

Solvent: DMF (anhydrous).
Step-by-Step Procedure:

 Activation: Dissolve the carboxylic acid scaffold in DMF (0.1 M concentration). Add DIPEA
and stir for 5 minutes.
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e Coupling: Add HATU. Stir for 2 minutes until the solution turns slightly yellow (activation of
ester).

e Amine Addition: Add 2-methylnonan-1-amine via syringe.
e Incubation: Stir at Room Temperature (RT) for 2 hours.

e Quench: Dilute with EtOAc (10 volumes). Wash with 1N HCI (to remove unreacted
amine/DIPEA), saturated

, and brine.

» Validation: Dry over

and analyze by LC-MS. The mass shift should correspond to

(Mass of amine -

).

Analytical Quality Control (QC)

To ensure the integrity of libraries built with this amine, specific QC parameters must be met.
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Acceptance
Test Method o Note
Criteria

Doublet at

The methyl doublet is

ppm (Methyl); the diagnostic

-NMR (CDCI ;

Identity ( Multiplet at signature
distinguishing it from
linear decylamine.

-N)
Impurities often

Purit GC-FID of L-MS include linear isomers;

uri - or -
Y Area Under Curve GC is preferred for
isomer separation.
] Critical for LNP
Water Content Karl Fischer

formulation stability.

Workflow Visualization

The following diagram illustrates the decision matrix for utilizing 2-methylnonan-1-amine in a
drug discovery campaign, highlighting the divergence between LNP and Small Molecule

- - Reaction: Epoxide Ring Opening Purification (Flash Chrom.) __ vaidated Lipid Microfluidic Mixing
_ rewADdvey LNP Lipid Synthesis (Ethanol, 80°C) > Target: lonizable Lipid (MRNA Encapsulation)
Start: 2-Methylnonan-1-amine Application Route? """ gnzyme inhibition

Reaction: Amide Coupling Metabolic Stability Assay T1/2 > 60 min Hit Identification
(HATU/DIPEA) (Liver Microsomes) ) (High Potency + Stability)

Small Molecule Inhibitor

Click to download full resolution via product page

Caption: Workflow integration of 2-methylnonan-1-amine into Lipid Nanopatrticle (top) and
Small Molecule (bottom) pipelines.
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» Maier, M. A, et al. (2013). "Biodegradable Lipids Enabling Rapidly Eliminated Lipid
Nanoparticles for Systemic Delivery of RNAi Therapeutics.” Molecular Therapy. Link

o Relevance: Establishes the foundational chemistry of branched tails in ionizable lipids
(e.0.

e Fenton, O. S., et al. (2016). "Bioinspired Alkenyl Amino Alcohol lonizable Lipid Materials for
Highly Potent In Vivo mRNA Delivery." Advanced Materials. Link

o Relevance: Demonstrates the "cone shape" hypothesis where tail branching improves
endosomal escape.

e Hassett, K. J., et al. (2019). "Optimization of Lipid Nanoparticles for Intramuscular
Administration of MRNA Vaccines." Molecular Therapy - Nucleic Acids. Link

o Relevance: Discusses the impact of lipid tail structure on vaccine efficacy (Pfizer/BioNTech
context).

e Silverman, R. B. (2004). "The Organic Chemistry of Drug Design and Drug Action." Elsevier.

o To cite this document: BenchChem. [Application Note: 2-Methylnonan-1-amine as a High-
Value Building Block]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b3267400#using-2-methylnonan-1-amine-as-a-
building-block-in-drug-discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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